molecular formula C14H20N2O3 B8364657 Ethyl 3-(3'-acetamidophenylamino)butyrate

Ethyl 3-(3'-acetamidophenylamino)butyrate

Cat. No. B8364657
M. Wt: 264.32 g/mol
InChI Key: CPOVSUCVEGKHTK-UHFFFAOYSA-N
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Patent
US04271071

Procedure details

A mixture of 18.0 g (0.1 mole) of m-nitroacetamido aniline, 26.0 g (0.2 mole) ethyl acetoacetate, 100 ml ethanol, 3.0 g of 5% Pt/C and 0.5 g of p-toluenesulfonic acid is treated in an autoclave at 165° C. and 1,000 psi of hydrogen until the uptake of hydrogen ceases. The solvent and catalyst are removed to yield 19.53 g of ethyl 3-(3'-acetamidophenylamino)butyrate.
Name
m-nitroacetamido aniline
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+]([CH2:4][C:5]([NH:7][C:8]1[CH:9]=[C:10]([CH:12]=[CH:13][CH:14]=1)[NH2:11])=[O:6])([O-])=O.[C:15]([O:21][CH2:22][CH3:23])(=[O:20])[CH2:16][C:17]([CH3:19])=O.[H][H]>[Pt].C1(C)C=CC(S(O)(=O)=O)=CC=1.C(O)C>[C:5]([NH:7][C:8]1[CH:9]=[C:10]([NH:11][CH:17]([CH3:19])[CH2:16][C:15]([O:21][CH2:22][CH3:23])=[O:20])[CH:12]=[CH:13][CH:14]=1)(=[O:6])[CH3:4]

Inputs

Step One
Name
m-nitroacetamido aniline
Quantity
18 g
Type
reactant
Smiles
[N+](=O)([O-])CC(=O)NC=1C=C(N)C=CC1
Name
Quantity
26 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
3 g
Type
catalyst
Smiles
[Pt]
Name
Quantity
0.5 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is treated in an autoclave at 165° C.
CUSTOM
Type
CUSTOM
Details
The solvent and catalyst are removed

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC=1C=C(C=CC1)NC(CC(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 19.53 g
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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